molecular formula C14H10NNaO2 B13587677 sodium9-amino-9H-fluorene-9-carboxylate

sodium9-amino-9H-fluorene-9-carboxylate

Cat. No.: B13587677
M. Wt: 247.22 g/mol
InChI Key: JHWYYESNBWDVGD-UHFFFAOYSA-M
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Description

Sodium 9-amino-9H-fluorene-9-carboxylate is an organic compound with the molecular formula C14H10NNaO2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amino group and a carboxylate group attached to the fluorene core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 9-amino-9H-fluorene-9-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Sodium 9-amino-9H-fluorene-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 9-amino-9H-fluorene-9-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 9-amino-9H-fluorene-9-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

    9H-Fluorene-9-carboxylic acid: Similar structure but lacks the amino group.

    9-Amino-9H-fluorene: Similar structure but lacks the carboxylate group.

    Sodium 9H-fluorene-9-carboxylate: Similar structure but lacks the amino group.

Uniqueness: Sodium 9-amino-9H-fluorene-9-carboxylate is unique due to the presence of both an amino group and a carboxylate group on the fluorene core. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .

Properties

Molecular Formula

C14H10NNaO2

Molecular Weight

247.22 g/mol

IUPAC Name

sodium;9-aminofluorene-9-carboxylate

InChI

InChI=1S/C14H11NO2.Na/c15-14(13(16)17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14;/h1-8H,15H2,(H,16,17);/q;+1/p-1

InChI Key

JHWYYESNBWDVGD-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)[O-])N.[Na+]

Origin of Product

United States

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